molecular formula C17H21N3O3 B2579081 1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one CAS No. 1251632-32-2

1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one

Cat. No.: B2579081
CAS No.: 1251632-32-2
M. Wt: 315.373
InChI Key: NURBQVSQPUTGKK-UHFFFAOYSA-N
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Description

1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is a synthetic organic compound that features a furan ring, a piperazine ring, and a pyrrole ring. These structural elements suggest that the compound may have interesting chemical and biological properties, potentially making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride.

    Nucleophilic substitution: The furan-2-carbonyl chloride can then react with piperazine to form 4-(furan-2-carbonyl)piperazine.

    Alkylation: The resulting compound can be alkylated with 4-bromobutan-1-one to introduce the butanone moiety.

    Formation of the pyrrole ring: Finally, the compound can undergo a cyclization reaction with pyrrole to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to speed up the reactions.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potentially as a lead compound for drug development.

    Industry: In the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-imidazol-1-yl)butan-1-one: Similar structure but with an imidazole ring instead of a pyrrole ring.

    1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrazol-1-yl)butan-1-one: Similar structure but with a pyrazole ring instead of a pyrrole ring.

Uniqueness

1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-pyrrol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-16(6-3-9-18-7-1-2-8-18)19-10-12-20(13-11-19)17(22)15-5-4-14-23-15/h1-2,4-5,7-8,14H,3,6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURBQVSQPUTGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCCN2C=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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